2-(Chloromethyl)-6-methoxyaniline
Description
Significance of Aniline (B41778) and Methoxyaromatic Scaffolds in Chemical Synthesis
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds. Their importance stems from the nucleophilicity of the amino group and the ability of the aromatic ring to undergo electrophilic substitution. These properties have made aniline scaffolds ubiquitous in the creation of dyes, polymers, and, most notably, pharmaceuticals. Many drug molecules incorporate the aniline moiety due to its ability to form key interactions with biological targets. smolecule.com The modification of the aniline core allows for the fine-tuning of a compound's pharmacological properties, such as bioavailability and receptor selectivity. smolecule.com
The presence of a methoxy (B1213986) group on the aromatic ring further modulates the electronic properties of the scaffold. Methoxyaromatic compounds, or anisoles, are common motifs in natural products and medicinal chemistry. The methoxy group is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring and the basicity of the aniline nitrogen. This electronic effect can direct the course of further chemical transformations on the molecule.
Role of the Chloromethyl Functionality in Electrophilic Reactivity and Derivatization
The chloromethyl group (-CH2Cl) is a key functional handle that introduces a site of high electrophilic reactivity into an aromatic system. The chlorine atom, being an effective leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is the basis for a wide range of derivatization reactions, allowing for the introduction of diverse functionalities onto the molecule.
The chloromethyl group can readily participate in nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This versatility makes chloromethylated compounds valuable intermediates in the construction of more complex molecules. For instance, the reaction of a chloromethyl group with an amine can be used to build larger, more elaborate molecular scaffolds. smolecule.com
Overview of Research Gaps and Emerging Directions in Chloromethylated Aromatic Amines
The chloromethylation of aromatic compounds is a well-established synthetic transformation. However, the exploration of specific isomers of chloromethylated aromatic amines, such as 2-(Chloromethyl)-6-methoxyaniline, appears to be an area with significant research gaps. Much of the available literature focuses on the synthesis and reactivity of more common or commercially significant isomers.
Emerging research directions in this area could involve the development of more selective and efficient methods for the synthesis of specific chloromethylated aromatic amines. Furthermore, there is an opportunity to investigate the unique reactivity and potential applications of less-studied isomers. The strategic placement of the chloromethyl, methoxy, and amino groups in this compound could lead to novel intramolecular reactions or the development of new ligands for catalysis or materials with specific electronic properties. A deeper understanding of the interplay between the functional groups in such molecules could unlock new synthetic pathways and applications.
Interactive Data Table
While detailed experimental data for this compound is scarce, information for its hydrochloride salt is available.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | |
| CAS Number | 88301-78-4 | |
| Molecular Formula | C8H11Cl2NO | |
| Molecular Weight | 208.09 g/mol |
Structure
3D Structure
Properties
CAS No. |
88301-88-6 |
|---|---|
Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(chloromethyl)-6-methoxyaniline |
InChI |
InChI=1S/C8H10ClNO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5,10H2,1H3 |
InChI Key |
IJADETSFESVHEI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1N)CCl |
Canonical SMILES |
COC1=CC=CC(=C1N)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloromethyl 6 Methoxyaniline
Direct Halomethylation Strategies on 6-Methoxyaniline Derivatives
Direct chloromethylation of aromatic rings, a classic and often efficient method for introducing a chloromethyl group, presents both opportunities and challenges when applied to activated systems like 6-methoxyaniline.
Formaldehyde-Mediated Chloromethylation Protocols
The most common method for direct chloromethylation is the Blanc reaction, which utilizes formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. google.comgoogle.com The reaction proceeds via electrophilic aromatic substitution, where a reactive electrophile, generated from formaldehyde and HCl, attacks the electron-rich aromatic ring. For 6-methoxyaniline, the strong activating and ortho-, para-directing effects of the amino and methoxy (B1213986) groups would favor substitution at the positions ortho and para to these groups.
However, the high reactivity of anilines and phenols can lead to undesired side reactions, such as the formation of diarylmethane byproducts through subsequent Friedel-Crafts alkylation of the starting material or another product molecule with the newly formed benzyl (B1604629) chloride. google.com This can complicate the isolation of the desired monochloromethylated product.
A notable example of a successful direct chloromethylation of a substituted aniline (B41778) is the synthesis of 2-halomethyl-4,6-dibromo aniline. In this patented method, 2,4-dibromoaniline (B146533) is reacted with paraformaldehyde and concentrated hydrochloric acid to directly introduce the chloromethyl group at the ortho position. google.com This demonstrates the feasibility of direct chloromethylation on a substituted aniline core, suggesting that with careful control of reaction conditions, a similar approach could be potentially applied to 6-methoxyaniline.
Table 1: Representative Conditions for Direct Chloromethylation of a Substituted Aniline
| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |
| 2,4-Dibromoaniline | Paraformaldehyde, Concentrated HCl | Dichloromethane | 0-5 °C | 2-(Chloromethyl)-4,6-dibromoaniline | 89.1% | google.com |
Alternative Reagents and Conditions for Direct Chloromethylation
To circumvent the issues associated with the traditional Blanc reaction, alternative reagents and conditions have been explored for chloromethylation. The use of chloromethyl methyl ether (MOMCl) in the presence of a strong acid like sulfuric acid has been employed for deactivated substrates and could potentially offer better control for activated systems under carefully optimized conditions. google.com However, the high carcinogenicity of bis(chloromethyl) ether, a potential byproduct of reactions involving formaldehyde and HCl, necessitates caution and has driven the search for safer alternatives. google.com
Multi-Step Synthetic Routes to Construct the 2-(Chloromethyl)-6-methoxyaniline Core
Given the potential challenges of direct chloromethylation, multi-step synthetic sequences provide a more controlled and often higher-yielding approach to this compound. These routes typically involve the synthesis of a precursor with the desired substitution pattern, followed by a final chlorination step.
Transformation of Pre-functionalized Aromatic Precursors
A plausible and controllable multi-step synthesis of this compound involves the initial preparation of 2-(hydroxymethyl)-6-methoxyaniline. This intermediate can then be converted to the target compound through a chlorination reaction.
The synthesis of the key alcohol intermediate could potentially start from a suitably substituted nitrobenzene (B124822) or benzaldehyde. For instance, a route analogous to the synthesis of m-methoxybenzyl alcohol could be envisioned. ambeed.com This would involve starting with a commercially available precursor and introducing the necessary functional groups in a stepwise manner.
Once 2-(hydroxymethyl)-6-methoxyaniline is obtained, its conversion to the corresponding chloride can be achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting primary alcohols to alkyl chlorides. uva.nl Alternatively, other reagents like aluminum chloride (AlCl₃) in a suitable solvent have also been shown to effectively chlorinate benzylic alcohols. nih.govpatsnap.com
Table 2: General Conditions for the Chlorination of Benzyl Alcohols
| Starting Material | Reagent | Solvent | Temperature | Product | Reference |
| 2-Aminophenethyl alcohol | Thionyl chloride | 1,2-Dimethoxyethane | 20-30 °C | 2-(2-Chloroethyl)aniline | uva.nl |
| 3-Methylbenzyl alcohol | Aluminum chloride | 1,4-Dioxane | 70 °C | 3-Methylbenzyl chloride | nih.govpatsnap.com |
Ring-Closing Reactions and Cyclization Approaches
While less common for the synthesis of simple substituted anilines, ring-closing reactions represent a powerful strategy for constructing complex aromatic systems. In principle, a suitably designed acyclic precursor containing all the necessary carbon and nitrogen atoms could be cyclized to form the this compound core. However, for a molecule with this specific substitution pattern, this approach is likely to be more complex and less efficient than the functional group transformation strategies described above.
Catalytic and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. While specific examples for the synthesis of this compound are not widely reported, general trends in catalysis and green chemistry offer potential avenues for its preparation.
Catalytic C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, often with high regioselectivity. For instance, palladium-catalyzed methods have been developed for the meta-C-H chlorination of anilines. Although these methods target a different position, they highlight the potential of transition metal catalysis to achieve selective C-H functionalization on aniline derivatives, and future developments may lead to ortho-selective methods applicable to the synthesis of the target compound.
In the context of green chemistry, replacing hazardous reagents is a key goal. The development of safer chlorinating agents to replace thionyl chloride or phosgene-derived reagents is an active area of research. Furthermore, the use of catalytic amounts of reagents instead of stoichiometric quantities, and the replacement of hazardous solvents with more environmentally friendly alternatives, are central tenets of green chemistry that could be applied to the synthesis of this compound. A patented method for the chloromethylation of aromatic compounds describes the use of an alkylsulfonate amine ylide as a catalyst, which may offer a more environmentally friendly alternative to traditional Lewis acids.
Exploration of Transition Metal Catalysis for C–C and C–N Bond Formation
Transition metal catalysis offers powerful tools for the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of complex molecules like this compound. While direct transition metal-catalyzed chloromethylation of 2-methoxyaniline is not widely documented, catalytic methods can be instrumental in the synthesis of key precursors.
For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental in forming the C-N bond in aniline derivatives. Although for 2-methoxyaniline this bond is pre-existing, related catalytic systems could be envisioned for the synthesis of more complex analogues.
A more direct application of transition metal catalysis lies in the potential for C-H functionalization. Transition-metal-catalyzed C-H activation has emerged as a transformative strategy in organic synthesis. ub.edu In principle, a regioselective C-H chloromethylation of 2-methoxyaniline, directed by the amino or methoxy group, could provide a direct route to the target molecule. However, such a direct transformation remains a challenging research area.
A plausible transition metal-catalyzed approach would involve the synthesis of a suitable precursor. For example, a palladium or rhodium-catalyzed reaction could be employed to introduce a functional group at the ortho position of a protected aniline, which can then be converted to the chloromethyl group. Rhodium(II) catalysts, for instance, are known to catalyze C-H functionalization reactions. nih.gov
A hypothetical transition metal-catalyzed route could involve the following conceptual steps:
N-Protection of 2-methoxyaniline: The amino group of 2-methoxyaniline would first be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.
Directed C-H Activation/Functionalization: A transition metal catalyst (e.g., Pd, Rh) could then be used to direct the functionalization of the C-H bond at the position ortho to the amino group. This could involve the introduction of a group that can be subsequently converted to a chloromethyl group, such as a hydroxymethyl or a formyl group.
Conversion to the Chloromethyl Group: The introduced functional group would then be converted to the chloromethyl group. For example, a hydroxymethyl group can be chlorinated using thionyl chloride.
Deprotection: Finally, removal of the protecting group from the nitrogen atom would yield this compound.
Microwave-Assisted and Flow Chemistry Synthesis Enhancements
Modern synthetic techniques like microwave irradiation and continuous flow chemistry offer significant advantages over traditional batch processing, including accelerated reaction times, improved yields, enhanced safety, and scalability.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This can lead to dramatic reductions in reaction times, often from hours to minutes, and can also improve reaction yields and product purity. rsc.orgnih.govnih.gov
In the context of synthesizing this compound, microwave heating could be applied to several steps:
Formation of Precursors: The synthesis of aniline derivatives can be significantly accelerated using microwave irradiation. rsc.orgnih.gov For example, the synthesis of precursors to this compound could be expedited.
Chlorination Step: The conversion of a hydroxymethyl precursor to the chloromethyl derivative using a chlorinating agent could potentially be performed under microwave conditions, leading to faster and more controlled reactions. A study on the microwave-assisted synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and various anilines demonstrates the efficacy of microwaves in accelerating aromatic nucleophilic substitution reactions. rsc.org
A general procedure for the microwave-assisted amination of aryl halides involves heating the aryl halide with an ammonium (B1175870) hydroxide (B78521) solution in a sealed microwave vial at temperatures between 130-140°C for 5-20 minutes. nih.gov While not a direct synthesis of the target molecule, this illustrates the potential of microwave technology in related aniline syntheses.
Flow Chemistry Synthesis:
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. mdpi.com
For the synthesis of this compound, a flow chemistry approach could be particularly advantageous for:
Handling of Hazardous Reagents: The use of potentially hazardous reagents like thionyl chloride for the chlorination step can be managed more safely in a closed-loop flow system.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat and mass transfer, enabling better control over exothermic reactions and improving product quality.
Telescoped Synthesis: Multiple reaction steps can be connected in a continuous sequence (telescoped synthesis), eliminating the need for isolation and purification of intermediates, which saves time and resources. mdpi.com
A flow chemistry setup for the synthesis could involve pumping a solution of the (2-amino-6-methoxyphenyl)methanol (B575595) precursor through a heated reactor coil along with a stream of the chlorinating agent. The product stream would then be collected, and could potentially be purified in-line. The use of polymer-supported reagents and scavengers in flow systems can also simplify purification. mdpi.com
Purification and Isolation Techniques for Synthetic Intermediates
The purity of the final this compound product is highly dependent on the effective purification of its synthetic intermediates. Common intermediates in the synthesis could include N-protected 2-methoxyaniline derivatives, (2-amino-6-methoxyphenyl)methanol, and N-protected versions of this alcohol. The primary techniques for purification are chromatography and recrystallization.
Chromatography:
Column chromatography is a versatile technique for separating and purifying compounds from a mixture. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (a solvent or a mixture of solvents) is crucial for effective separation.
Silica Gel Column Chromatography: This is the most common method for purifying organic compounds. For the intermediates of this compound, a gradient of solvents such as hexane (B92381) and ethyl acetate (B1210297) is typically used to elute the compounds from the silica gel column. The polarity of the solvent mixture is gradually increased to elute compounds with increasing polarity.
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications, preparative TLC can be a useful technique. The mixture is applied as a band onto a large TLC plate, and after development, the band corresponding to the desired compound is scraped off and the compound is extracted with a suitable solvent.
Recrystallization:
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of aniline derivatives and their precursors include ethanol (B145695), methanol, ethyl acetate, and mixtures of these with water or hexane. For example, a crude solid could be dissolved in hot ethanol and then water could be added dropwise until the solution becomes cloudy. Upon cooling, the purified product would crystallize.
Data Table: Purification Techniques for Synthetic Intermediates
| Intermediate | Plausible Purification Method | Typical Solvents/Conditions |
| N-Boc-2-methoxyaniline | Silica Gel Column Chromatography | Hexane/Ethyl Acetate gradient |
| (2-Amino-6-methoxyphenyl)methanol | Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane |
| N-Boc-(2-amino-6-methoxyphenyl)methanol | Silica Gel Column Chromatography | Hexane/Ethyl Acetate gradient |
| 2-Nitro-6-methoxybenzyl alcohol | Recrystallization | Isopropanol or Toluene |
| 2-Nitro-6-methoxybenzyl chloride | Silica Gel Column Chromatography | Dichloromethane/Hexane |
The selection of the appropriate purification technique and conditions must be optimized for each specific intermediate to ensure the high purity required for subsequent synthetic steps and the final product.
Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 6 Methoxyaniline
Oxidative and Reductive Transformations
The presence of both an aniline (B41778) moiety and a benzylic chloride allows for a variety of oxidative and reductive reactions, leading to diverse molecular architectures.
Oxidation Pathways Leading to Quinone Derivatives
The oxidation of 2-(chloromethyl)-6-methoxyaniline can lead to the formation of quinone and quinone-imine derivatives. While direct oxidation studies on this specific molecule are not extensively documented in the literature, the oxidation of structurally similar anilines provides significant insight into its expected reactivity. For instance, the chemical oxidation of 2,6-dimethylaniline (B139824) using Fenton's reagent has been shown to yield 2,6-dimethylbenzoquinone (B1208291) as one of the identifiable intermediates nih.gov. This suggests that the aniline moiety of this compound could be oxidized to the corresponding p-benzoquinone derivative under appropriate conditions.
Furthermore, the oxidation of other substituted anilines, such as 2,5-dimethoxy-4-tert-butylaniline, with oxidizing agents like alkaline ferricyanide (B76249) or silver oxide, is known to produce N-aryl-p-quinone imines researchgate.net. It is therefore plausible that the oxidation of this compound could proceed through an initial one-electron oxidation to form a radical cation, which could then dimerize or react with other species to form complex products, including those with a quinone-imine core structure mdpi.com. The formation of phenazines has also been observed in the oxidation of some substituted anilines, indicating the possibility of cyclization reactions involving intermediate N-aryl-o-quinone di-imines researchgate.net.
The table below summarizes the expected oxidation products based on studies of analogous compounds.
| Starting Material | Oxidizing Agent(s) | Key Product(s) | Reference |
| 2,6-Dimethylaniline | Fenton's Reagent (Fe²⁺/H₂O₂) | 2,6-Dimethylbenzoquinone | nih.gov |
| 2,5-Dimethoxy-4-tert-butylaniline | Alkaline Ferricyanide, Silver Oxide | N-Aryl-p-quinone imines, Phenazines | researchgate.net |
| 4-Methoxy-2:6-dimethylaniline | Peroxidase/H₂O₂ | Dimeric quinone-anil structures | scispace.com |
Reduction of Aromatic Nitro Precursors
The most common synthetic route to aromatic amines like this compound involves the reduction of a corresponding nitroaromatic precursor. In this case, the likely precursor would be 1-(chloromethyl)-2-methoxy-3-nitrobenzene or a related isomer. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis and can be achieved using a variety of reducing agents.
Standard methods for the reduction of nitroarenes to anilines include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Another widely used and often more cost-effective method for industrial-scale production is the use of metals in acidic media, such as iron powder in the presence of acetic acid or hydrochloric acid google.com. A patent for the preparation of the related compound 2-chloro-6-methylaniline (B140736) describes a one-pot reaction starting from 3-chloro-5-methyl-4-nitroaniline, involving diazotization to remove an amino group, followed by reduction of the nitro group with iron powder google.com. This highlights the utility of iron-based reductions in the synthesis of substituted anilines.
The general reaction scheme for the reduction of a nitro precursor to this compound is presented below.
General Reaction Scheme for Nitro Group Reduction
Precursor: 1-(chloromethyl)-2-methoxy-3-nitrobenzene (or isomer) Product: this compound
The table below outlines common reduction methods applicable to the synthesis of the target aniline from its nitro precursor.
| Reducing System | Substrate Type | Typical Conditions | Reference |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Aromatic Nitro Compounds | Methanol or Ethanol (B145695) solvent, room temperature to moderate heat | nih.gov |
| Iron Powder/Acid | Aromatic Nitro Compounds | Acetic acid or HCl, elevated temperature | google.com |
| Tin(II) Chloride/HCl | Aromatic Nitro Compounds | Concentrated HCl, often at room temperature | General textbook knowledge |
Mechanistic Studies of Reaction Pathways
The reactivity of this compound, particularly the lability of the chloromethyl group, has prompted mechanistic investigations to elucidate the nature of the intermediates and the factors governing the reaction rates and outcomes.
Identification and Trapping of Transient Intermediates
Under basic conditions, 2-(chloromethyl)aniline (B37990) derivatives are known to undergo elimination of hydrogen chloride to form highly reactive aza-ortho-quinone methide intermediates. These transient species are powerful electrophiles and can be trapped by various nucleophiles. The intramolecular assistance from the lone pair of the amino group facilitates the elimination, proceeding via a concerted E2-like pathway.
The generation of these aza-ortho-quinone methides has been harnessed in synthetic chemistry for the construction of heterocyclic scaffolds. For instance, their in-situ generation and subsequent trapping with nucleophiles like imidazoles and pyrazoles have been reported as an efficient, green method for creating new carbon-nitrogen and carbon-carbon bonds nih.govrsc.orgrsc.org. The transient nature of these intermediates necessitates their generation in the presence of a suitable trapping agent.
The general mechanism for the formation and trapping of an aza-ortho-quinone methide from this compound is depicted below.
Formation and Trapping of an Aza-ortho-quinone Methide
The study of these intermediates is crucial for understanding the reaction mechanisms and for designing new synthetic methodologies that leverage their high reactivity acs.orgnih.gov.
Kinetic and Thermodynamic Profiling of Key Reaction Steps
The solvolysis of benzyl (B1604629) chlorides, including derivatives like this compound, is a classic example of nucleophilic substitution at a benzylic carbon. The reaction can proceed through either an S(_N)1 mechanism, involving the formation of a carbocation intermediate, or an S(_N)2 mechanism, involving a concerted displacement of the leaving group by the nucleophile. The operative mechanism is highly dependent on the substitution pattern of the aromatic ring, the nature of the solvent, and the nucleophile stackexchange.comyoutube.com.
Kinetic studies on the solvolysis of a wide range of substituted benzyl chlorides have shown that electron-donating groups on the aromatic ring, such as the methoxy (B1213986) and amino groups in the target molecule, can significantly accelerate the reaction by stabilizing the developing positive charge in the transition state of an S(_N)1 pathway researchgate.netnih.govnih.govresearchgate.net. The solvolysis rates of these reactions often correlate well with Hammett-type equations, which provide a quantitative measure of the electronic effects of the substituents on the reaction rate. For the solvolysis of substituted benzyl chlorides, a large negative ρ (rho) value from a Hammett plot indicates a significant buildup of positive charge at the benzylic carbon in the rate-determining step, which is characteristic of an S(_N)1 mechanism.
The table below presents representative solvolysis rate constants for some substituted benzyl chlorides, illustrating the impact of substituents on reactivity.
| Benzyl Chloride Derivative | Solvent | Rate Constant, k (s⁻¹) | Reference |
| 4-Methoxybenzyl chloride | 20% Acetonitrile in Water | 2.2 | nih.govnih.gov |
| Benzyl chloride | 20% Acetonitrile in Water | 3.2 x 10⁻⁶ | nih.govnih.gov |
| 3,4-Dinitrobenzyl chloride | 20% Acetonitrile in Water | 1.1 x 10⁻⁸ | nih.govnih.gov |
The amino group at the ortho position in this compound is expected to have a profound influence on the kinetics, not only through its electronic effect but also through potential anchimeric assistance, further complicating the kinetic profile.
Deuterium (B1214612) Labeling and Crossover Experiments
To distinguish between intramolecular and intermolecular reaction pathways and to probe the nature of transition states, deuterium labeling and crossover experiments are invaluable tools in mechanistic chemistry wikipedia.orgslideshare.net.
Deuterium Labeling: In the context of this compound, deuterium can be incorporated at various positions to probe different aspects of the reaction mechanism. For instance, substitution of the benzylic protons with deuterium (α-deuterium labeling) would lead to a secondary kinetic isotope effect (KIE). A k(_H)/k(_D) value greater than 1 (a normal KIE) is often indicative of a change in hybridization from sp³ to sp² at the benzylic carbon in the transition state, which is characteristic of an S(_N)1 mechanism. Conversely, a k(_H)/k(_D) value close to 1 or slightly less than 1 (an inverse KIE) is often associated with an S(_N)2 transition state. Studies on the solvolysis of other benzyl chlorides have utilized solvent isotope effects (e.g., comparing reaction rates in H₂O vs. D₂O) to gain insights into the role of the solvent and proton transfer in the transition state iaea.orgbeilstein-journals.org. Benzylic protons of alkylnitroaromatics can also be exchanged for deuterium from deuterium oxide under basic conditions, a process that could be used to label potential nitro-precursors to the title compound nih.gov.
Crossover Experiments: To determine whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (involving fragments from different molecules), a crossover experiment can be performed. For example, if a reaction of this compound is suspected to proceed through a dimeric intermediate, one could run the reaction with a mixture of the starting material and a structurally similar, but distinguishable (e.g., isotopically labeled or with a different substituent), analogue. If the products contain fragments from both starting materials (crossover products), it provides strong evidence for an intermolecular pathway. The absence of crossover products, however, is not always conclusive proof of an intramolecular mechanism, as solvent cage effects could prevent the exchange of fragments wikipedia.org.
These mechanistic tools, while not yet specifically applied to this compound in the available literature, represent the standard and necessary approaches to fully elucidate its complex chemical reactivity.
Derivatization Strategies and Applications in Complex Molecule Construction
Synthesis of Heterocyclic Systems Utilizing 2-(Chloromethyl)-6-methoxyaniline
The unique arrangement of reactive sites in this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic frameworks. The amino group and the chloromethyl moiety can participate in intramolecular or intermolecular cyclization reactions to form rings containing nitrogen, oxygen, or sulfur.
Formation of N-Containing Heterocycles (e.g., quinazolines, thiadiazoles)
The synthesis of nitrogen-containing heterocycles is a prominent application of aniline (B41778) derivatives. While direct cyclization of this compound can be envisioned, it often serves as a synthon for more elaborate structures that subsequently cyclize.
Quinazolines: Quinazolinones and their derivatives are significant scaffolds in medicinal chemistry. A general and effective method for preparing 2-chloromethyl-4(3H)-quinazolinones involves the reaction of o-anthranilic acids with chloroacetonitrile. mdpi.comnih.govresearchgate.net By analogy, a plausible route to a quinazoline (B50416) derivative from this compound would involve an initial acylation or a related transformation of the aniline nitrogen, followed by cyclization. For instance, reacting this compound with a suitable reagent could form an N-acyl intermediate, which then undergoes intramolecular cyclization to yield a dihydroquinazoline, followed by oxidation to the quinazoline. A related one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones has been described starting from o-anthranilic acids, highlighting the utility of the chloromethyl group in building this heterocyclic system. mdpi.comnih.gov
Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is another important heterocycle in pharmacologically active compounds. The synthesis of thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) precursors. nih.gov A potential pathway to a thiadiazole derivative would begin with the conversion of the aniline group of this compound into a thiourea (B124793) by reacting it with an isothiocyanate. This intermediate could then undergo oxidative cyclization to form an aminothiadiazole. Alternatively, the aniline could be converted to a thiosemicarbazide, which can then be cyclized with various reagents. nih.gov Another approach involves the reaction of a 2-aminothiadiazole with a chloroacetyl chloride to introduce a reactive handle, which can be further functionalized. nih.gov This suggests that the chloromethyl group in the target compound could be used to link the aniline moiety to a pre-formed thiadiazole ring or vice versa.
Table 1: Synthetic Routes to N-Containing Heterocycles
| Heterocycle | General Precursor(s) | Key Reaction Type | Reference |
|---|---|---|---|
| Quinazolinone | o-Anthranilic acid, Chloroacetonitrile | Condensation/Cyclization | mdpi.com, nih.gov |
| Quinazoline | 1-(2-aminophenyl)-ethanone, Chloroacetonitrile | Condensation/Cyclization | ijirset.com |
| Thiadiazole | Thiosemicarbazide, Acetylated 2-aminothiadiazole | Oxidative Cyclization / Nucleophilic Substitution | nih.gov |
| Indole-2-thiol | 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, N-nucleophile | Ring opening/Intramolecular Cyclization | nih.gov |
Construction of O- and S-Containing Heterocyclic Frameworks
Benzoxazines: The 1,3-benzoxazine core can be synthesized through the reaction of an aniline, a phenol, and formaldehyde (B43269). researchgate.net For this compound, a plausible route to a 1,4-benzoxazine derivative could involve an initial N-alkylation with a suitable α-haloketone, followed by intramolecular cyclization of the resulting intermediate. More directly, 2-(chloromethyl)-4H-3,1-benzoxazin-4-one has been used as a key intermediate, prepared by the cyclocondensation of anthranilic acid with phthalimidoacetyl chloride, followed by reaction with potassium phthalimide. nih.gov This highlights the utility of the o-amino-benzyl halide motif in constructing such systems.
Benzothiazines: The synthesis of 4H-3,1-benzothiazines can be achieved from 2-iodoaniline (B362364) through a multi-step sequence involving the formation of a thioether and subsequent intramolecular cyclization. nih.gov For this compound, a route to a benzothiazine could involve reaction with a sulfur nucleophile, such as sodium sulfide, to form a thiol or dithio intermediate, which could then undergo intramolecular cyclization by displacement of the chlorine atom. The synthesis of 2-substituted benzothiazoles often starts from 2-aminothiophenol (B119425) and aldehydes or other electrophiles, indicating that conversion of the aniline group in this compound to a thiophenol could open a pathway to benzothiazole (B30560) derivatives. organic-chemistry.orgmdpi.com
Utility in Carbon-Carbon Bond Forming Reactions
The presence of the reactive chloromethyl group makes this compound a useful substrate for various carbon-carbon bond-forming reactions. These reactions are fundamental in extending the carbon skeleton and introducing diverse functionalities.
Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. organic-chemistry.orgyoutube.comorganic-chemistry.org These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, typically require an aryl or vinyl halide (or triflate) as one of the coupling partners. wikipedia.orgdiva-portal.orgrsc.orglibretexts.orgyoutube.com The compound this compound itself lacks a suitable halide on the aromatic ring for these standard transformations.
However, a halogenated derivative, for example, a hypothetical 4-bromo-2-(chloromethyl)-6-methoxyaniline, would be an excellent substrate for these reactions.
Suzuki-Miyaura Coupling: This reaction would involve coupling the bromo-derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl structure. nih.govyoutube.com
Heck Reaction: The bromo-derivative could be coupled with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group onto the aromatic ring. organic-chemistry.orgiitk.ac.inbeilstein-journals.org
Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would install an alkynyl substituent on the aromatic ring. organic-chemistry.orgwikipedia.orglibretexts.org
The chloromethyl group itself can participate in certain coupling reactions. For instance, alkyl halides, particularly those lacking β-hydrogens or under specific catalytic conditions, can undergo Heck-type reactions. nih.gov
Reactions Involving Grignard Reagents or Organolithium Species
Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles and strong bases. wikipedia.orglibretexts.orglibretexts.org Their primary reaction with this compound would involve a nucleophilic attack on the electrophilic carbon of the chloromethyl group. This S(_N)2-type reaction results in the displacement of the chloride ion and the formation of a new carbon-carbon bond, effectively alkylating or arylating the position ortho to the amino group. nih.govnih.gov
For example, reacting this compound with methylmagnesium bromide (a Grignard reagent) would yield 2-ethyl-6-methoxyaniline. Similarly, reaction with phenyllithium (B1222949) (an organolithium reagent) would produce 2-benzyl-6-methoxyaniline. These reactions must be carried out under anhydrous conditions, as these organometallic reagents readily react with protic sources like water. learncbse.in
Table 2: C-C Bond Forming Reactions
| Reaction Type | Reactant | Reactive Site on Substrate | Expected Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Aryl-Halide (on a derivative) | Biaryl or Aryl-alkene | rsc.org, nih.gov |
| Heck Reaction | Alkene | Aryl-Halide (on a derivative) | Styrene derivative | diva-portal.org, organic-chemistry.org |
| Sonogashira Coupling | Terminal Alkyne | Aryl-Halide (on a derivative) | Arylalkyne | wikipedia.org, organic-chemistry.org |
| Grignard Reaction | R-MgX | Chloromethyl group | 2-(Alkyl/Aryl-methyl)-6-methoxyaniline | nih.gov, nih.gov |
| Organolithium Reaction | R-Li | Chloromethyl group | 2-(Alkyl/Aryl-methyl)-6-methoxyaniline | wikipedia.org, researchgate.net |
Role as a Precursor for Advanced Building Blocks
The initial products derived from the derivatization of this compound are themselves valuable and advanced building blocks for further synthetic transformations. The ability to introduce a wide array of functional groups via the reactions described above transforms this simple aniline into a versatile intermediate.
For instance, the heterocyclic systems synthesized in section 4.1 can serve as core structures in the development of new pharmaceutical agents. researchgate.netresearchgate.net The products of C-C bond-forming reactions (section 4.2) introduce new vectors for further functionalization. An arylated or vinylated aniline derivative can participate in subsequent reactions, such as further cross-couplings, cyclizations, or functional group interconversions, to build up molecular complexity. The diarylamines formed from related aniline precursors are also key structures in materials science and medicinal chemistry. acs.org
In essence, this compound acts as a linchpin, allowing for the strategic and controlled assembly of more complex molecules. The initial derivatization sets the stage for subsequent reactions, enabling the construction of intricate scaffolds that would be difficult to access through other synthetic routes.
Introduction of Azido (B1232118), Cyano, or Thiocyanato Groups
The chloromethyl group on the this compound backbone is a prime site for nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of various functional groups, including azido (-N₃), cyano (-CN), and thiocyanato (-SCN) moieties. These groups are valuable in synthetic chemistry for their diverse reactivity.
The introduction of an azido group, typically via reaction with sodium azide (B81097), yields an azidomethyl derivative. Azides are highly versatile functional groups that can participate in cycloaddition reactions, such as the well-known "click chemistry" reaction with alkynes, or be reduced to form primary amines. The azide group also serves as a useful vibrational reporter for probing local environments in proteins nih.gov.
Cyanation , the substitution of the chlorine atom with a cyanide group, introduces a nitrile functionality. This is typically achieved using a cyanide salt like sodium or potassium cyanide. The resulting cyanomethyl compound is a valuable intermediate; the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic systems. The synthesis of substituted 2,6-dicyanoanilines from other precursors highlights the utility of the cyano group in building complex aromatic structures that have applications as fluorescent materials and biologically active agents researchgate.net.
The reaction with a thiocyanate (B1210189) salt, such as potassium thiocyanate, results in the formation of a thiocyanatomethyl derivative. Thiocyanates are interesting functional groups that can undergo isomerization to more stable isothiocyanates, which are themselves useful synthetic intermediates researchgate.net. The structural properties of simple molecules like chloromethyl thiocyanate have been studied in detail, providing insight into their conformation and reactivity researchgate.netrsc.org.
The following table summarizes these derivatization strategies.
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
| Azide Ion | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | 2-((Azidomethyl)amino)-6-methoxyaniline |
| Cyanide Ion | Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) | 2-((Cyanomethyl)amino)-6-methoxyaniline |
| Thiocyanate Ion | Potassium Thiocyanate (KSCN) | Thiocyanatomethyl (-CH₂SCN) | 2-((Thiocyanatomethyl)amino)-6-methoxyaniline |
Formation of Polyfunctionalized Aromatic Intermediates
This compound is an excellent starting material for generating polyfunctionalized aromatic intermediates, particularly through multicomponent reactions (MCRs). MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains the structural elements of all the starting materials beilstein-journals.orgfrontiersin.org. This approach offers significant advantages, including reduced synthesis time, lower costs, and environmental benefits due to high atom economy beilstein-journals.org.
The aniline moiety of this compound can readily participate in several classical MCRs. For instance:
Ugi Reaction: The primary amine can react with an aldehyde or ketone, an isocyanide, and a carboxylic acid to form α-acylamino amides nih.gov.
Povarov Reaction: As an aniline derivative, it can react with an aldehyde and an alkene in an aza-Diels-Alder reaction to synthesize substituted quinolines beilstein-journals.org.
The power of using this compound in MCRs lies in the fact that the chloromethyl group often remains intact during the reaction. This allows the complex, polyfunctionalized product of the MCR to be further modified through substitution reactions at the chloromethyl position, as described in the previous section. This two-stage approach—first building a complex core via an MCR and then performing a subsequent functionalization—is a powerful strategy for rapidly creating libraries of diverse and complex molecules for applications in drug discovery and materials science nih.gov.
Computational and Theoretical Investigations of 2 Chloromethyl 6 Methoxyaniline
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
No specific studies detailing the electronic structure, molecular orbital analysis, or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for 2-(Chloromethyl)-6-methoxyaniline were identified in the available literature. Such analyses would typically provide insights into the molecule's reactivity and electronic transitions.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Detailed Density Functional Theory (DFT) studies on the reactivity and selectivity of this compound have not been reported in the searched scientific sources.
Modeling Reaction Transition States and Energy Barriers
There are no available models of reaction transition states or calculated energy barriers for chemical reactions involving this compound. These computational investigations are crucial for understanding reaction mechanisms and kinetics.
Prediction of Regioselectivity in Electrophilic and Nucleophilic Processes
Specific predictions regarding the regioselectivity of this compound in electrophilic and nucleophilic substitution reactions, based on computational modeling, are not present in the accessible literature.
Analysis of Molecular Electrostatic Potential (MEP) and Global Reactivity Descriptors
An analysis of the Molecular Electrostatic Potential (MEP) and global reactivity descriptors (such as chemical potential, hardness, and electrophilicity) for this compound has not been published in the reviewed sources. These analyses are instrumental in predicting the sites for electrophilic and nucleophilic attack.
Conformational Analysis and Intramolecular Interactions
No dedicated studies on the conformational analysis or the nature of intramolecular interactions within the this compound molecule were found. Such studies would clarify the molecule's preferred three-dimensional structure and the non-covalent forces that influence its shape and stability.
Advanced Analytical Methodologies for Chemical Research on 2 Chloromethyl 6 Methoxyaniline
In-Situ Spectroscopic Monitoring of Chemical Reactions (e.g., FTIR, UV/Vis)
In-situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions as they occur, providing critical data on reaction kinetics, intermediates, and endpoints without the need for sample extraction.
Fourier Transform Infrared (FTIR) Spectroscopy would be employed to track the progress of reactions involving 2-(Chloromethyl)-6-methoxyaniline. For instance, in a reaction where the chloromethyl group is substituted, the disappearance of the characteristic C-Cl stretching vibration and the appearance of new bands corresponding to the new functional group could be monitored continuously. This technique is highly sensitive to changes in the vibrational properties of molecules, making it ideal for observing the transformation of functional groups. The use of attenuated total reflection (ATR) probes allows for direct insertion into the reaction mixture for non-destructive, real-time analysis.
UV/Vis Spectroscopy could monitor changes in conjugation within the molecule. The aromatic ring system of this compound and its derivatives will absorb UV light. Alterations to the substituents on the ring can cause a shift in the wavelength of maximum absorbance (λmax), which can be tracked in real-time to determine reaction rates and completion.
Below is a hypothetical data table illustrating how in-situ monitoring might be presented for a substitution reaction of this compound.
| Reaction Time (minutes) | C-Cl Stretch Intensity (FTIR, cm⁻¹) | Product-Specific Band Intensity (FTIR, cm⁻¹) | Absorbance at λmax (UV/Vis, nm) |
| 0 | High | None | 0.85 |
| 15 | Medium | Low | 0.65 |
| 30 | Low | Medium | 0.45 |
| 60 | None | High | 0.25 |
| 120 | None | High | 0.25 |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation of Novel Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation. For novel derivatives synthesized from this compound, advanced NMR techniques would be crucial for confirming their exact molecular structure.
Beyond standard ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between atoms. For example, an HMBC experiment would show long-range correlations (2-3 bonds) between the protons of the methoxy (B1213986) group and the carbon atoms of the aromatic ring, confirming their relative positions.
For complex derivatives with stereocenters, advanced techniques such as the Mosher method could be employed. This involves creating diastereomeric esters or amides and analyzing the differences in their ¹H or ¹⁹F NMR spectra to assign the absolute stereochemistry of a chiral center. While this compound itself is not chiral, many of its potential derivatives could be.
High-Resolution Mass Spectrometry for Reaction Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of elemental compositions for the parent ion and its fragments. This capability is invaluable for identifying reaction intermediates, byproducts, and final products in a complex reaction mixture.
By coupling a reaction setup to an HRMS instrument (e.g., via an infusion pump), it would be possible to analyze the reaction pathway of this compound. The high mass accuracy helps distinguish between species with very similar nominal masses. For example, if the chloromethyl group is substituted by a hydroxyl group, HRMS can confirm the elemental formula of the resulting product and differentiate it from other potential side-products. Tandem mass spectrometry (MS/MS) experiments would involve isolating an ion of interest and fragmenting it to gain further structural information, helping to piece together the reaction mechanism.
A hypothetical analysis of a reaction mixture involving this compound might yield the following HRMS data:
| Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Elemental Formula | Inferred Species |
| 172.0472 | 172.0478 | -3.5 | C₈H₁₁ClNO | Starting Material |
| 154.0759 | 154.0762 | -1.9 | C₈H₁₂NO₂ | Hydrolysis Product |
| 305.1445 | 305.1447 | -0.7 | C₁₆H₂₁N₂O₂ | Dimerization Byproduct |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination of Complex Derivatives
For derivatives of this compound that are crystalline, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure. This technique is considered the gold standard for determining the absolute stereochemistry of chiral molecules and for analyzing the precise bond angles, bond lengths, and conformational preferences of a molecule in the solid state.
If a reaction involving this compound produced a novel, complex derivative with multiple chiral centers, obtaining a suitable crystal would allow for its absolute configuration to be determined unequivocally. This data is often essential for understanding biological activity or for confirming the outcome of a stereoselective synthesis. The crystallographic data would provide a complete picture of the molecule's spatial arrangement, which can be correlated with data from other analytical methods like NMR.
Future Research Directions and Unexplored Chemical Space
Development of Novel Catalytic Systems for Specific Transformations
The reactivity of the chloromethyl and amino groups on the aniline (B41778) ring makes 2-(chloromethyl)-6-methoxyaniline a prime candidate for the development of novel catalytic systems. Future research could focus on designing catalysts that selectively activate specific sites on the molecule, leading to a diverse array of valuable products.
The development of catalysts for the selective hydrogenation of related compounds, such as p-chloronitrobenzene to p-chloroaniline, highlights the potential for creating specialized catalytic systems. For instance, a morpholine-modified Pd/γ-Al2O3@ASMA pellet catalyst has demonstrated excellent selectivity in this regard. mdpi.com Similar strategies could be adapted for transformations involving this compound, where a catalyst could be designed to favor reactions at either the chloromethyl or the amino group.
Furthermore, the amino group can direct ortho-metalation, a powerful tool for introducing additional functional groups onto the aromatic ring. The development of new catalysts, perhaps based on palladium or copper, could enable highly regioselective C-H functionalization at the positions activated by the existing substituents. This would provide a direct route to complex aniline derivatives that are otherwise difficult to synthesize.
| Potential Catalytic Transformation | Catalyst Type | Potential Product Class |
| Selective N-alkylation | Transition metal (e.g., Pd, Cu) | Substituted anilines |
| Selective C-H functionalization | Transition metal (e.g., Rh, Ru) | Polysubstituted anilines |
| Cross-coupling at the C-Cl bond | Palladium or Nickel complexes | Biaryl compounds, alkylated anilines |
| Asymmetric hydrogenation | Chiral transition metal complexes | Chiral amines |
Investigation of Photoredox and Electrochemical Approaches in Synthesis
Visible-light photoredox catalysis and electrochemical methods have emerged as powerful and sustainable tools in modern organic synthesis. These techniques offer unique reaction pathways that are often complementary to traditional thermal methods. The application of these approaches to this compound is a highly promising and largely unexplored area of research.
Photoredox catalysis, for instance, could be employed to generate radical intermediates from the chloromethyl group. These radicals could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, the deaminative functionalization of primary amines through visible light photoredox catalysis has been demonstrated, activating C-N bonds to form alkyl radicals. nih.gov A similar strategy could potentially be adapted to activate the C-Cl bond in this compound. The development of asymmetric photoredox reactions, perhaps using chiral copper(II) bisoxazoline complexes, could lead to the enantioselective synthesis of novel chiral amines. acs.org
Electrochemical methods offer another avenue for the controlled oxidation or reduction of this compound. The electrochemical polymerization of aniline and its derivatives is a well-established technique for producing conductive polymers. researchgate.net Applying this to this compound could lead to the formation of novel functional polymers with tailored electronic and material properties. On-line electrochemistry/electrospray mass spectrometry could be a valuable tool to investigate the soluble products and intermediates formed during such electrochemical polymerizations. nih.gov
| Methodology | Potential Transformation | Key Advantage |
| Photoredox Catalysis | C-C and C-X bond formation via radical intermediates | Mild reaction conditions, high functional group tolerance |
| Electrochemical Synthesis | Polymerization, controlled oxidation/reduction | Avoids use of chemical oxidants/reductants, precise control |
| Asymmetric Photoredox Catalysis | Enantioselective alkylation of imines | Access to chiral building blocks |
Exploration of this compound in Polymer and Material Science Applications
The bifunctional nature of this compound makes it an intriguing monomer for the synthesis of novel polymers and materials. The amino group can participate in oxidative polymerization to form a polyaniline backbone, while the chloromethyl group can serve as a site for cross-linking or post-polymerization modification. This dual functionality allows for the creation of materials with tunable properties.
The polymerization of other functionalized aniline derivatives has been shown to produce polymers with interesting characteristics. For example, the polymerization of 2-methylaniline and 2-methoxyaniline in a biphasic system yields polymers with distinct morphologies. nih.gov Similarly, the synthesis of copolymers, such as poly(2-chloroaniline-co-2-methoxyaniline), has been explored, and their nanocomposites with Fe2O3 have shown semiconducting properties. researchgate.net These studies provide a strong foundation for investigating the polymerization of this compound.
The resulting polymers could find applications in various fields. The inherent conductivity of the polyaniline backbone, combined with the reactivity of the chloromethyl groups, could be exploited in the development of sensors, corrosion-resistant coatings, and materials for electronic devices. The chloromethyl groups could be used to graft other functional molecules onto the polymer chain, leading to materials with tailored optical, electronic, or biological properties. For instance, conductive hydrogels based on polyaniline have been investigated for applications in electronic skin and healthcare monitoring. mdpi.com
| Polymer Type | Potential Synthesis Method | Potential Application |
| Homopolymer | Chemical or electrochemical oxidative polymerization | Conductive materials, sensors |
| Copolymer | Copolymerization with other aniline derivatives | Tunable electronic properties |
| Cross-linked Polymer | Post-polymerization reaction of the chloromethyl group | Enhanced mechanical stability, insoluble coatings |
| Graft Polymer | Grafting of functional molecules onto the backbone | Smart materials, biocompatible coatings |
Integration with Machine Learning and AI for Reaction Prediction and Optimization
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented speed and accuracy. nih.gov Applying these computational tools to the chemistry of this compound could significantly accelerate the discovery of new reactions and synthetic routes.
ML models can be trained on large datasets of chemical reactions to predict the most likely products, yields, and optimal conditions for a given set of reactants and reagents. researchgate.net For a molecule like this compound, with multiple reactive sites, ML could be invaluable in predicting the regioselectivity of a reaction under different catalytic conditions. For example, machine learning models have been developed to predict the site of electrophilic aromatic substitution with high accuracy. researchgate.netacs.org
| AI/ML Application | Specific Goal for this compound | Expected Outcome |
| Reaction Outcome Prediction | Predict regioselectivity of reactions | Faster identification of successful reaction conditions |
| Retrosynthesis Planning | Design synthetic routes to novel derivatives | Discovery of new and efficient synthetic pathways |
| Catalyst Design | Identify optimal catalysts for specific transformations | Improved reaction yields and selectivities |
| Property Prediction | Predict properties of polymers derived from the monomer | Accelerated discovery of new materials with desired characteristics |
Q & A
Q. What are the recommended methods for synthesizing 2-(Chloromethyl)-6-methoxyaniline with high purity?
Methodological Answer: A two-step synthesis is commonly employed:
- Step 1: Methylation of 6-methoxyaniline using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxy group.
- Step 2: Chloromethylation via reaction with paraformaldehyde and HCl gas in acetic acid at 60–70°C.
Purity optimization involves recrystallization from ethanol/water (3:1 v/v) and validation using GC-MS (retention time: ~12.3 min; m/z 171.6 [M⁺]) .
| Key Parameters | Values |
|---|---|
| Reaction Temperature (Step 2) | 60–70°C |
| Recrystallization Solvent | Ethanol/Water (3:1) |
| GC-MS m/z | 171.6 (Molecular Ion Peak) |
Q. How can researchers accurately characterize the molecular structure of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H NMR (CDCl₃): δ 7.25 (d, J=8.4 Hz, 1H, aromatic), 6.75 (d, J=8.4 Hz, 1H, aromatic), 4.40 (s, 2H, -CH₂Cl), 3.85 (s, 3H, -OCH₃), 2.20 (s, 3H, -CH₃).
- FT-IR: Peaks at 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O methoxy), 680 cm⁻¹ (C-Cl).
- High-Resolution MS: Exact mass 171.045 Da (C₈H₁₀ClNO⁺) .
| Spectroscopic Data | Observed Signals |
|---|---|
| ¹H NMR δ (ppm) | 7.25 (d), 6.75 (d), 4.40 (s) |
| FT-IR (cm⁻¹) | 3350, 1240, 680 |
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for synthesis and purification steps due to volatile HCl byproducts.
- Spill Management: Neutralize with 5% sodium bicarbonate and adsorb using vermiculite.
- Storage: In airtight containers under nitrogen at 4°C to prevent hydrolysis .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reaction yields for this compound synthesis?
Methodological Answer: Discrepancies in yields (e.g., 45% vs. 65%) often stem from:
- Reagent Purity: Use freshly distilled paraformaldehyde to avoid polymerization side reactions.
- Moisture Control: Employ molecular sieves (3Å) in chloromethylation to suppress hydrolysis.
- Analytical Validation: Compare yields using orthogonal methods (e.g., GC vs. HPLC). A study using HPLC-PDA (λ=254 nm) showed a 15% yield increase after optimizing HCl gas flow rates .
Q. How does the electronic environment of the chloromethyl group influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer: The electron-withdrawing methoxy group at C6 increases the electrophilicity of the chloromethyl group at C2. Computational DFT studies (B3LYP/6-31G*) reveal:
- Charge Distribution: Chloromethyl carbon carries a partial positive charge (+0.32 e).
- Reactivity Trends: Faster SN2 reactions with soft nucleophiles (e.g., thiols) compared to amines. Kinetic studies in DMSO show a k₂ of 2.3 × 10⁻³ M⁻¹s⁻¹ for thiophenol .
| Computational Data | Values |
|---|---|
| Partial Charge (C-Cl) | +0.32 e |
| Rate Constant (k₂, thiophenol) | 2.3 × 10⁻³ M⁻¹s⁻¹ |
Q. What advanced computational methods are suitable for predicting the environmental fate of this compound derivatives?
Methodological Answer:
- QSAR Models: Predict biodegradability using EPI Suite (BIOWIN v4.1), showing moderate persistence (t₁/₂ = 28 days).
- Molecular Dynamics (MD): Simulate hydrolysis pathways in aqueous environments. MD trajectories indicate rapid Cl⁻ release at pH < 5.
- Ecotoxicity Screening: Use TEST (Toxicity Estimation Software Tool) to estimate LC₅₀ for Daphnia magna (4.2 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
